molecular formula C19H14BrN3OS B2987846 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 750617-98-2

12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2987846
CAS No.: 750617-98-2
M. Wt: 412.31
InChI Key: NTSXZTJFYARBHS-UHFFFAOYSA-N
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Description

12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a useful research compound. Its molecular formula is C19H14BrN3OS and its molecular weight is 412.31. The purity is usually 95%.
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Properties

IUPAC Name

9-bromo-5-pyridin-3-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c20-13-5-6-17-14(9-13)16-10-15(18-4-2-8-25-18)22-23(16)19(24-17)12-3-1-7-21-11-12/h1-9,11,16,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSXZTJFYARBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14BrN3OSC_{19}H_{14}BrN_{3}OS, with a molecular weight of approximately 396.30 g/mol. The structure features a bromine atom at the 12th position and incorporates a pyridine ring and thiophene moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridinyl-benzimidazole have shown promising activity against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis . The specific activity of 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene against various microbial strains remains to be fully elucidated but warrants further investigation.

Antiviral Activity

Research has highlighted that similar compounds can act as inhibitors of HIV reverse transcriptase (RT). For example, certain benzimidazole derivatives demonstrated nanomolar inhibitory activity against HIV variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Given the structural similarities, it is plausible that 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene may exhibit similar antiviral properties which should be explored through in vitro assays.

Structure-Activity Relationship (SAR)

The relationship between the structure of this compound and its biological activity is crucial for understanding its potential as a therapeutic agent. Substituents on the pyridine and thiophene rings can significantly influence the pharmacological profile:

Substituent PositionEffect on Activity
4-positionGenerally enhances activity
5-positionVariable effects
6-positionGenerally neutral
7-positionOften detrimental

This table summarizes findings from related compounds where modifications at specific positions have been linked to changes in biological efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of pyridine derivatives found that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts . This suggests that 12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa may also possess similar properties.
  • Antiviral Screening : In vitro testing of related compounds against HIV revealed significant inhibitory effects when specific substitutions were made at the 4-position of the pyridine ring. Future studies should assess whether this compound can inhibit HIV replication in cell cultures .

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